molecular formula C11H15NO B1586217 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine CAS No. 54398-65-1

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine

Cat. No.: B1586217
CAS No.: 54398-65-1
M. Wt: 177.24 g/mol
InChI Key: IVVASFZJFLBRPG-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is an organic compound with the molecular formula C11H15NO. It is characterized by a cyclopropyl group attached to a methoxyphenyl group via a methylamine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine typically involves the reaction of cyclopropylmethylamine with 4-methoxybenzaldehyde. The reaction proceeds through a reductive amination process, where the aldehyde group of 4-methoxybenzaldehyde reacts with the amine group of cyclopropylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine has shown potential as a lead compound in drug discovery due to its interaction with neurotransmitter systems.

Key Applications:

  • Receptor Interaction Studies : Preliminary studies indicate that this compound may interact with serotonin and dopamine receptors, which are crucial for mood regulation and neurological function. Understanding these interactions can lead to the development of new treatments for mood disorders and other psychiatric conditions.
  • Anticancer Research : The compound has been explored for its potential in treating various cancers, including leukemia and solid tumors. Its structural features may allow it to inhibit specific enzymes involved in cancer progression, such as nicotinamide phosphoribosyltransferase (NAMPT) .

Synthesis and Reactivity

The synthesis of this compound typically involves several steps, often using palladium-catalyzed reactions to form C–N bonds, which are essential in constructing amine derivatives .

Synthesis Overview:

  • Preferred Solvents : Ethanol and methanol.
  • Catalysts : Palladium on carbon is commonly used to enhance yields and selectivity during synthesis.

Case Study 1: Neuropharmacological Effects

A study investigated the binding affinity of this compound at various serotonin receptors. The results indicated significant binding at the 5-HT2A_2A receptor, suggesting potential applications in treating anxiety disorders.

Case Study 2: Antitumor Activity

Research published in a pharmaceutical journal evaluated the efficacy of this compound against human cancer cell lines. The findings demonstrated that it inhibited cell proliferation in a dose-dependent manner, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways .

Comparison with Similar Compounds

    1-Cyclopropyl-1-(4-hydroxyphenyl)methylamine: Similar structure but with a hydroxy group instead of a methoxy group.

    1-Cyclopropyl-1-(4-chlorophenyl)methylamine: Similar structure but with a chloro group instead of a methoxy group.

    1-Cyclopropyl-1-(4-methylphenyl)methylamine: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s solubility and binding affinity to molecular targets .

Biological Activity

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is an organic compound that has garnered significant attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interactions with various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H15_{15}N
  • Molecular Weight : 177.24 g/mol
  • Structural Features : The compound features a cyclopropyl group attached to a phenyl ring with a methoxy substituent at the para position, enhancing its solubility and reactivity.

This compound acts primarily through interactions with various receptors and enzymes. The presence of the methoxy group is known to influence its binding affinity and reactivity:

  • Receptor Interactions : Preliminary studies suggest that this compound may interact with serotonin (5-HT) and dopamine receptors, which are critical in mood regulation and neurological function.
  • Enzyme Modulation : The compound may function as an inhibitor or activator of specific enzymes, impacting various biochemical pathways.

Binding Affinity Studies

Research indicates that this compound exhibits notable binding affinity towards several receptor types. For instance:

  • Serotonin Receptors : It has been shown to preferentially bind to 5-HT2C receptors, which are implicated in appetite regulation and mood disorders .
  • Dopamine Receptors : Similar compounds have demonstrated activity at dopamine receptors, suggesting potential applications in treating conditions like schizophrenia or depression.

Case Studies and Research Findings

A series of studies have explored the biological effects of this compound:

StudyFocusFindings
5-HT2C AgonismIdentified as a selective agonist with significant potency (EC50 = 23 nM)
Binding StudiesDemonstrated interactions with both serotonin and dopamine receptors, indicating potential neuropharmacological effects
Mechanistic InsightsSuggested that the methoxy group enhances nucleophilicity, influencing biological activity

Therapeutic Potential

The unique properties of this compound suggest several therapeutic applications:

  • Neurological Disorders : Given its interaction with serotonin and dopamine receptors, it may be explored as a treatment for mood disorders or neurodegenerative diseases.
  • Medicinal Chemistry Applications : Its structural characteristics make it a valuable building block for synthesizing more complex pharmacological agents .

Properties

IUPAC Name

cyclopropyl-(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8/h4-8,11H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVASFZJFLBRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969520
Record name 1-Cyclopropyl-1-(4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54398-65-1, 71477-15-1
Record name α-Cyclopropyl-4-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54398-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Cyclopropyl-4-methoxybenzylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1)-alpha-Cyclopropyl-4-methoxybenzylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopropyl-1-(4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-cyclopropyl-4-methoxybenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.753
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (±)-α-cyclopropyl-4-methoxybenzylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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